Methyl 3,5-bis(benzyloxy)benzoate
Overview
Description
Methyl 3,5-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 . It is a derivative of benzoic acid, featuring two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(benzyloxy)benzoate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3,5-bis(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Analytical Chemistry: Utilized as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of methyl 3,5-bis(benzyloxy)benzoate largely depends on its chemical reactivity. The benzyloxy groups can participate in various chemical reactions, such as nucleophilic substitution or oxidation, which can alter the compound’s properties and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further react under physiological conditions .
Comparison with Similar Compounds
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 3,5-dibenzyloxybenzoate
Comparison:
- Methyl 3,5-dihydroxybenzoate lacks the benzyloxy groups, making it less hydrophobic and less reactive in certain substitution reactions.
- Methyl 3,5-dimethoxybenzoate has methoxy groups instead of benzyloxy groups, which can influence its reactivity and solubility.
- Methyl 3,5-dibenzyloxybenzoate is similar but may have different steric and electronic effects due to the presence of additional benzyloxy groups .
Methyl 3,5-bis(benzyloxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-10-0 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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